1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-isothiocyanatopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c12-10-3-1-9(2-4-10)6-15-7-11(5-14-15)13-8-16/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPICMJAIPQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N=C=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203558 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-52-5 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the reaction of 4-chlorobenzyl chloride with 4-isothiocyanato-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the substituents, leading to different derivatives.
Substitution: The 4-chlorobenzyl group can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, DMF, K2CO3, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduced Products: Different reduced derivatives based on the reducing agent and conditions.
Substituted Benzyl Derivatives: Products of electrophilic aromatic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole. The compound has shown efficacy against various strains of Staphylococcus aureus, both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. In vitro tests demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent against resistant bacterial infections .
Anti-inflammatory Properties
The compound's anti-inflammatory activity has been investigated, particularly in relation to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that pyrazole derivatives can exhibit selective inhibition of COX-2, which is beneficial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Cancer Research
1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is also being explored for its anticancer properties. Studies suggest that compounds with isothiocyanate groups can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
Synthesis and Derivatives
The synthesis of 1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole generally involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been developed to enhance yield and purity. For instance, modifications in reaction conditions or the use of different catalysts can significantly affect the outcome .
Case Study 1: Antimicrobial Efficacy
A study published in PMC evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of S. aureus. The results showed that compounds similar to 1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole exhibited potent activity against MRSA strains, suggesting the potential for development into new antibiotic therapies .
Case Study 2: Anti-inflammatory Activity
In another investigation, compounds containing the pyrazole scaffold were tested for their ability to inhibit COX enzymes. The results indicated that certain derivatives had IC50 values significantly lower than standard NSAIDs, highlighting their potential as safer alternatives for managing inflammation .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its biological effects. The compound may also induce oxidative stress or modulate signaling pathways, further influencing its mechanism of action.
Comparison with Similar Compounds
a. 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
- Molecular Formula : C₁₀H₁₁Cl₂N₃
- Molecular Weight : 244.12 g/mol
- Key Features : Replaces the isothiocyanato group with an amine (-NH₂) at C4, protonated as a hydrochloride salt.
- Applications : Serves as a precursor for further functionalization, such as coupling with carboxylic acids or isocyanates .
b. 1-(2-Chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole
- Molecular Formula : C₁₀H₇ClFIN₂
- Molecular Weight : 336.53 g/mol
- Key Features : Substitutes the 4-chlorobenzyl group with a 2-chloro-6-fluorobenzyl moiety and replaces the isothiocyanato group with iodine at C4.
- Applications : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in medicinal chemistry .
c. 4-Nitro-1-(4-chlorobenzyl)-1H-pyrazole
- Molecular Formula : C₁₀H₈ClN₃O₂
- Molecular Weight : 237.65 g/mol
- Key Features: Features a nitro (-NO₂) group at C4 instead of isothiocyanato.
- Applications : Nitro groups are electron-withdrawing, enhancing reactivity in reduction or substitution reactions.
Functional Group Variations
Physicochemical Properties
- Stability : Isothiocyanates are prone to hydrolysis under acidic/basic conditions, whereas iodo or nitro derivatives are more stable .
Research Findings
Biological Activity : The isothiocyanato group’s electrophilicity enables covalent binding to cysteine residues in enzymes, making it a candidate for irreversible inhibitors .
Limitations : Commercial discontinuation of the target compound may reflect synthetic complexity or instability during storage .
Biological Activity
1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the isothiocyanate group (-N=C=S) is particularly noteworthy, as it allows for interactions with various biological molecules, potentially leading to therapeutic applications. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈ClN₃S
- Molecular Weight : Approximately 249.72 g/mol
The compound features a pyrazole ring substituted with a chloro-benzyl group and an isothiocyanato moiety. This configuration enhances its lipophilicity and reactivity, making it a candidate for various biological applications.
The biological activity of 1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is primarily attributed to the following mechanisms:
- Covalent Bond Formation : The isothiocyanate group reacts with nucleophilic sites in proteins, leading to covalent modifications that can inhibit enzyme activity and disrupt cellular processes.
- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in critical biochemical pathways, which can lead to effects such as apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that 1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole exhibits notable anticancer properties. For instance:
- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in various cancer cell lines through the inhibition of key survival pathways .
- Cytotoxicity : The compound has shown significant cytotoxic effects against glioblastoma multiforme cells, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Broad-Spectrum Activity : Preliminary studies suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Study on Cytotoxicity : A study conducted by Da Silva et al. evaluated the cytotoxic effects of derivatives similar to 1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole, revealing significant anti-glioma activity with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus strains, demonstrating that compounds with similar structures exhibited minimal inhibitory concentrations (MICs) that suggest potential therapeutic applications .
- Mechanistic Insights : Research on the mechanism of action highlighted the formation of covalent bonds with nucleophilic residues in proteins, which may lead to enzyme inhibition and subsequent cellular effects.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole, and how can reaction conditions be optimized?
Answer: A robust synthesis involves cyclization and functionalization steps. For example, intermediates like 4-chlorobenzyl-substituted pyrazoles can be prepared via refluxing 4-chloro-benzyl chloride with pyrazole precursors in acetonitrile using potassium carbonate as a base (yield ~82%) . The isothiocyanate group can be introduced by reacting the intermediate with ammonium thiocyanate under anhydrous conditions, as demonstrated in analogous pyrazole systems . Optimization may include solvent selection (e.g., acetonitrile for nucleophilic substitution), temperature control (reflux at ~80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can the purity and structural integrity of this compound be validated?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorobenzyl group and pyrazole protons at δ 6.5–7.0 ppm) .
- IR spectroscopy : Identify the isothiocyanate group (sharp peak near 2050–2100 cm⁻¹) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., pyrazole ring planarity and dihedral angles with substituents) .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for exact mass verification).
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorobenzyl and isothiocyanate groups influence reactivity in further derivatization?
Answer: The electron-withdrawing chlorine atom on the benzyl group increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic attacks (e.g., amine or thiol additions to the isothiocyanate group). Steric hindrance from the bulky benzyl group may slow reactions at adjacent positions, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?
Answer:
- Dose-response assays : Test a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects.
- Membrane permeability studies : Use logP measurements or Caco-2 cell models to assess bioavailability discrepancies .
- Target-specific assays : Isolate enzymes (e.g., bacterial dihydrofolate reductase) to rule out off-target interactions.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate reproducibility across replicates .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding (isothiocyanate as a H-bond acceptor) and hydrophobic contacts (chlorobenzyl group) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QSAR models : Corrogate substituent effects (e.g., Hammett σ values for chlorine) with activity data from analogous pyrazoles .
Q. What crystallization techniques yield high-quality crystals for structural studies?
Answer:
- Slow evaporation : Dissolve the compound in ethyl acetate (0.10 M), filter, and allow solvent evaporation at 25°C over 48 hours .
- Vapor diffusion : Mix acetonitrile solution with anti-solvent (e.g., hexane) in a sealed chamber.
- Temperature gradient : Cool from 50°C to 4°C at 0.5°C/hour to promote lattice formation. Monitor crystal growth via polarized light microscopy .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH stability : Perform accelerated degradation studies (e.g., 1–14 pH range, 37°C). Isothiocyanate groups hydrolyze to thioureas in acidic/basic conditions, requiring neutral buffers (pH 6–8) for biological assays .
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>150°C suggests suitability for high-temperature reactions) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
